molecular formula C23H24N4O4S2 B2376878 3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide CAS No. 900136-10-9

3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide

Cat. No.: B2376878
CAS No.: 900136-10-9
M. Wt: 484.59
InChI Key: BZKGQNAMMRZGHZ-UHFFFAOYSA-N
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Description

3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is a useful research compound. Its molecular formula is C23H24N4O4S2 and its molecular weight is 484.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Compounds containing the 1,3,4-oxadiazole moiety, such as the one , have been synthesized and studied for their potential biological activities. Khalid et al. (2016) synthesized N-substituted derivatives of similar compounds, focusing on their antibacterial properties, indicating moderate to significant activity against Gram-negative and Gram-positive bacteria (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, Afzal, 2016).
  • Another study by Khalid et al. (2016) synthesized 5-substituted 1,3,4-oxadiazole derivatives and evaluated their inhibition activity against butyrylcholinesterase (BChE) enzyme, finding significant interactions with amino acid residues, indicating potential biological relevance (Khalid, Aziz‐ur‐Rehman, Abbasi, Hussain, Malik, Ashraf, Fatmi, 2016).

Structural and Computational Analysis

  • Kumara et al. (2017) conducted a structural analysis of novel piperazine derivatives, which are structurally similar to the compound . They used X-ray diffraction and density functional theory (DFT) calculations to understand the reactive sites and molecular interactions of these compounds (Kumara, Harish, Shivalingegowda, Tandon, Mohana, Lokanath, 2017).

Potential Therapeutic Applications

  • Rehman et al. (2018) synthesized N-substituted derivatives of a similar compound to assess its potential as a drug candidate for Alzheimer’s disease. The study included enzyme inhibition activity against acetyl cholinesterase (AChE) and haemolytic activity, essential for evaluating therapeutic potential (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, Ashraf, 2018).

Anticancer Properties

  • A study by Ravinaik et al. (2021) designed and synthesized N-substituted benzamides, similar in structure, and evaluated them for anticancer activity against various cancer cell lines. They reported moderate to excellent anticancer activity, suggesting potential applications in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, Reddy, 2021).

Properties

IUPAC Name

3-piperidin-1-ylsulfonyl-N-[2-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S2/c1-2-15-32-23-26-25-22(31-23)19-11-4-5-12-20(19)24-21(28)17-9-8-10-18(16-17)33(29,30)27-13-6-3-7-14-27/h2,4-5,8-12,16H,1,3,6-7,13-15H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKGQNAMMRZGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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